2,5-Bis(3,5-difluorophenyl)pyridine
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Overview
Description
2,5-Bis(3,5-difluorophenyl)pyridine is a chemical compound with the molecular formula C17H9F4N and a molecular weight of 303.26 g/mol It is characterized by the presence of two 3,5-difluorophenyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3,5-difluorophenyl)pyridine typically involves the coupling of 3,5-difluorophenyl groups with a pyridine ring. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(3,5-difluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridine derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dihydropyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Bis(3,5-difluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2,5-Bis(3,5-difluorophenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. In materials science, its electronic properties are exploited to improve the performance of devices like OLEDs.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(3,5-difluorophenyl)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
2,5-Bis(3,5-difluorophenyl)pyrazole: Contains a pyrazole ring, offering different electronic and steric properties.
2,5-Bis(3,5-difluorophenyl)benzene: Lacks the nitrogen atom in the ring, resulting in different reactivity and applications.
Uniqueness
2,5-Bis(3,5-difluorophenyl)pyridine is unique due to the combination of its pyridine ring and difluorophenyl groups, which confer specific electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic characteristics.
Properties
IUPAC Name |
2,5-bis(3,5-difluorophenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F4N/c18-13-3-11(4-14(19)7-13)10-1-2-17(22-9-10)12-5-15(20)8-16(21)6-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFSSQDRQUTJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)F)F)C3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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